2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide
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Overview
Description
2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-chloropyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol and dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell growth and proliferation .
Comparison with Similar Compounds
2-chloro-N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-4-fluorobenzamide can be compared with other pyrimidine derivatives, such as:
2-Chloropyrimidine: A simpler compound with similar reactivity but fewer biological activities.
4-Fluorobenzamide: Lacks the pyrimidine moiety and has different chemical properties.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with distinct pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(16)7-12(11)15/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKHISTXFCGGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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